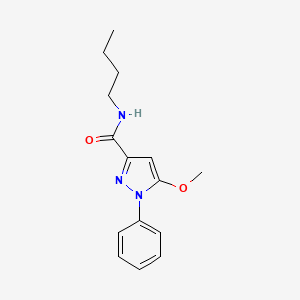![molecular formula C19H30O B14632249 3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane CAS No. 53832-42-1](/img/structure/B14632249.png)
3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane is an organic compound characterized by its unique structure, which includes an oxirane ring and a substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of alkenes using peracids or other oxidizing agents. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale epoxidation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing catalysts to enhance reaction rates and selectivity. The choice of catalysts and reaction conditions can significantly impact the overall yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction typically produces diols .
Applications De Recherche Scientifique
3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane exerts its effects involves interactions with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable adducts. This reactivity is exploited in various chemical and biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(4-Ethylphenyl)-3-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine: This compound shares a similar phenyl group but differs in its overall structure and reactivity.
1,4-Dimethylbenzene: While structurally simpler, it provides a basis for understanding the reactivity of substituted phenyl compounds.
Uniqueness
3-[6-(4-Ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane is unique due to its combination of an oxirane ring and a substituted phenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
53832-42-1 |
|---|---|
Formule moléculaire |
C19H30O |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
3-[6-(4-ethylphenyl)-3-methylhexyl]-2,2-dimethyloxirane |
InChI |
InChI=1S/C19H30O/c1-5-16-10-12-17(13-11-16)8-6-7-15(2)9-14-18-19(3,4)20-18/h10-13,15,18H,5-9,14H2,1-4H3 |
Clé InChI |
JRIXQIJWSHCTNA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)CCCC(C)CCC2C(O2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


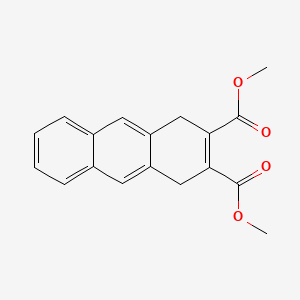
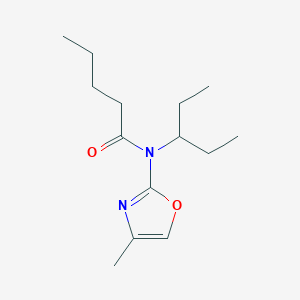
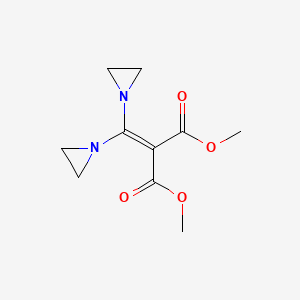
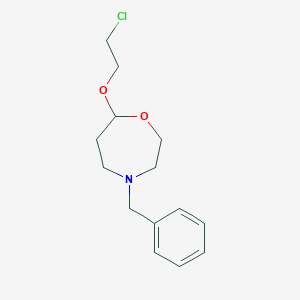
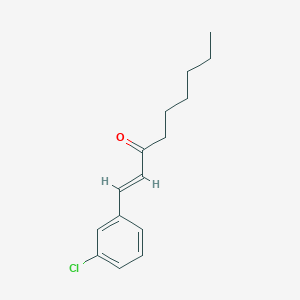
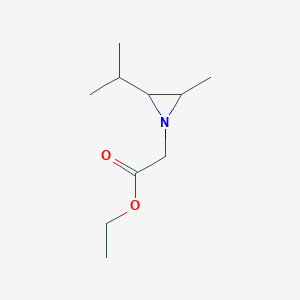

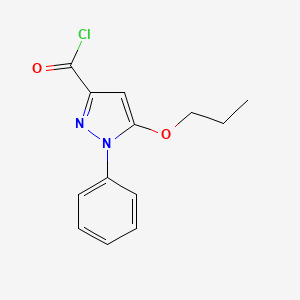
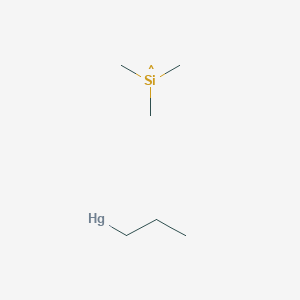
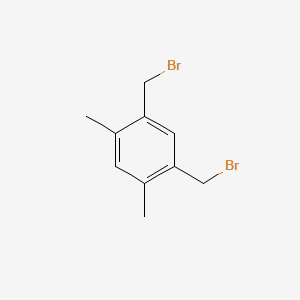
![N-Butyl-4-(butylamino)-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14632239.png)


